

# An In-depth Technical Guide to Bicyclo[4.2.2]decan-7-one

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Compound of Interest

Compound Name: Bicyclo[4.2.2]decan-7-one

Cat. No.: B15217084

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This guide provides a comprehensive overview of **Bicyclo[4.2.2]decan-7-one**, a bicyclic ketone of interest to researchers, scientists, and professionals in drug development. The document covers its IUPAC nomenclature, physicochemical properties, a proposed synthetic protocol, and its potential applications in medicinal chemistry.

### **IUPAC Nomenclature and Chemical Structure**

The systematic name for **Bicyclo[4.2.2]decan-7-one** is determined by the nomenclature rules for bicyclic alkanes established by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name: Bicyclo[4.2.2]decan-7-one

CAS Number: 38440-58-3

Molecular Formula: C10H16O

Molecular Weight: 152.23 g/mol

The naming convention for bicyclic compounds involves identifying the bridgehead carbons, which are the two atoms common to both rings. The number of carbon atoms in each of the three paths connecting the bridgehead carbons is then counted. For **Bicyclo[4.2.2]decan-7-one**, these paths contain four, two, and two carbon atoms. These numbers are arranged in descending order within square brackets, followed by the name of the parent alkane



corresponding to the total number of carbon atoms in the bicyclic system (decane for ten carbons). The position of the ketone functional group is indicated by the locant '7', and the suffix '-one' is added. The numbering of the bicyclic system starts at one bridgehead carbon and proceeds along the longest path to the second bridgehead, then continues along the next longest path, and finally along the shortest path.

## **Physicochemical and Spectroscopic Data**

While extensive experimental data for **Bicyclo[4.2.2]decan-7-one** is not readily available in the public domain, the following table summarizes its known and predicted properties based on related structures and computational models.

Property	Value (Predicted/Known)
Physical State	Solid (Predicted)
Melting Point	Not available
Boiling Point	Not available
¹H NMR (CDCl₃, 400 MHz)	Predicted δ (ppm): 1.2-2.8 (complex multiplets)
<sup>13</sup> C NMR (CDCl₃, 100 MHz)	Predicted $\delta$ (ppm): 20-50 (CH <sub>2</sub> , CH), 210-220 (C=O)
Infrared (IR)	Predicted ν (cm <sup>-1</sup> ): ~1710 (C=O stretch)
Mass Spectrometry (EI)	Predicted m/z: 152 (M+), characteristic fragmentation

## Proposed Synthesis: Intramolecular [2+2] Photocycloaddition

A plausible and efficient method for the synthesis of the Bicyclo[4.2.2]decane framework is through an intramolecular [2+2] photocycloaddition of a cyclohexenone derivative. This photochemical reaction is a powerful tool for constructing strained four-membered rings.

**Reaction Scheme:** 



#### 3-(But-3-en-1-yl)cyclohex-2-en-1-one → Bicyclo[4.2.2]decan-7-one

#### Materials:

- 3-(But-3-en-1-yl)cyclohex-2-en-1-one (precursor)
- Acetonitrile (HPLC grade, degassed)
- High-pressure mercury lamp (e.g., 450W Hanovia)
- Pyrex filter
- Rotary evaporator
- Silica gel for column chromatography
- Hexane and Ethyl Acetate (HPLC grade)

#### Procedure:

- Preparation of the Precursor Solution: A solution of 3-(but-3-en-1-yl)cyclohex-2-en-1-one (1.0 g, 6.66 mmol) in degassed acetonitrile (500 mL) is prepared in a Pyrex reaction vessel. The solution is deoxygenated by bubbling with nitrogen for 30 minutes to prevent quenching of the excited state and potential side reactions.
- Photochemical Reaction: The reaction vessel is placed in a photochemical reactor and irradiated with a high-pressure mercury lamp fitted with a Pyrex filter (to filter out wavelengths below 290 nm) at room temperature. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting material.
- Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure
  using a rotary evaporator. The resulting crude oil is redissolved in a minimal amount of
  dichloromethane.
- Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford pure **Bicyclo[4.2.2]decan-7-one**.



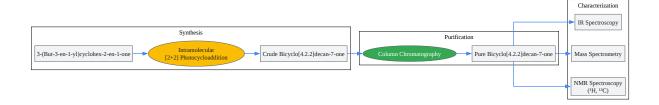
Characterization: The structure and purity of the final product are confirmed by <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and mass spectrometry.

## Relevance in Drug Discovery and Medicinal Chemistry

Bicyclic scaffolds, such as the Bicyclo[4.2.2]decane core, are of significant interest in medicinal chemistry. The rigid, three-dimensional structure of these frameworks can provide a unique conformational constraint on appended pharmacophoric groups, leading to enhanced binding affinity and selectivity for biological targets. While specific biological activities of **Bicyclo[4.2.2]decan-7-one** have not been extensively reported, related bicyclic structures have been explored for their potential as anticancer and antimicrobial agents. The introduction of the ketone functionality provides a handle for further chemical modifications, allowing for the synthesis of a library of derivatives for biological screening.

## **Experimental and Logical Workflow Diagrams**

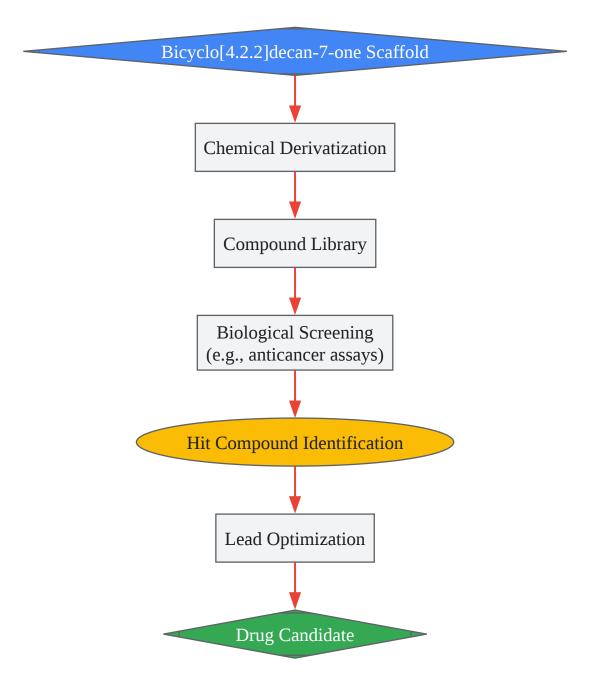
The following diagrams illustrate the proposed synthetic and characterization workflow for **Bicyclo[4.2.2]decan-7-one** and a general workflow for its potential application in a drug discovery context.



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Caption: Synthetic and characterization workflow for **Bicyclo[4.2.2]decan-7-one**.



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Caption: General drug discovery workflow utilizing the **Bicyclo[4.2.2]decan-7-one** scaffold.

To cite this document: BenchChem. [An In-depth Technical Guide to Bicyclo[4.2.2]decan-7-one]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15217084#iupac-name-for-bicyclo-4-2-2-decan-7-one]



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